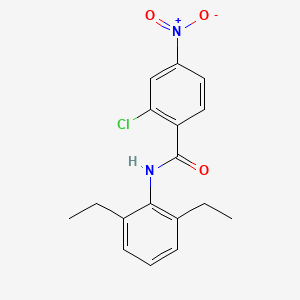

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C12H16ClNO . It is also known by other names such as 2-Chloro-N-(2,6-diethylphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a chloroacetanilide moiety, which is a common feature in many organic compounds . The average mass of this compound is 225.714 Da and its monoisotopic mass is 225.092041 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds such as alachlor have been studied. Alachlor, for instance, is degraded by certain bacteria to 2-chloro-N-(2,6-diethylphenyl)acetamide, which is further degraded to 2,6-diethylaniline and 7-ethylindoline .Physical And Chemical Properties Analysis

The compound this compound has a molecular formula of C12H16ClNO and an average mass of 225.714 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Anticancer Potential

Research has identified derivatives of nitrobenzamides as potential anticancer agents. For example, studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives evaluated their cytotoxicity against several human neoplastic cell lines. Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] exhibited significant activity, suggesting the importance of nitro groups in anticancer activity (Romero-Castro et al., 2011).

Anticonvulsant Activity

A study on 4-nitro-N-phenylbenzamides revealed anticonvulsant properties in a series of synthesized compounds. Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide showed significant efficacy in maximal electroshock-induced seizure tests, suggesting that the nitrobenzamide structure could have therapeutic applications in seizure management (Bailleux et al., 1995).

Crystal Engineering and Material Science

The nitrobenzamide structure has been explored in crystal engineering for designing new materials with desirable properties. Studies have shown that hydrogen bonds and halogen bonds involving nitrobenzamide compounds can be exploited for crystal design, indicating potential applications in material science and pharmaceutical formulation (Saha et al., 2005).

Antidiabetic Agents

Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and tested for their antidiabetic potential. One compound exhibited significant inhibitory activity against α-glucosidase, a key enzyme involved in carbohydrate digestion. Molecular docking and dynamic simulation studies supported the inhibitory potential, suggesting a role for nitrobenzamide derivatives in managing diabetes (Thakral et al., 2020).

Antimicrobial Activity

Mannich bases incorporating 2-chloro 4-nitrobenzamide pharmacophores have been studied for their antimicrobial action. These compounds displayed activity against various Gram-positive and Gram-negative bacteria, indicating the potential of nitrobenzamide derivatives in developing new antimicrobial agents (Joshi et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, Chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for the study of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide and similar compounds could involve further exploration of their degradation pathways and the organisms capable of degrading them. This could provide new insights into the bioremediation of environments contaminated with such compounds .

Mécanisme D'action

Target of Action

It is structurally similar to butachlor , which inhibits cell division by blocking protein synthesis .

Mode of Action

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide, like butachlor, is likely a selective systemic herbicide. It is absorbed primarily by the germinating shoots, and secondarily by the roots, with translocation throughout the plant, giving higher concentrations in vegetative parts than in reproductive parts .

Biochemical Pathways

Butachlor, a similar compound, inhibits the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes . It’s plausible that this compound might affect similar pathways.

Pharmacokinetics

The molecular weight of the compound is 225715 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Based on its similarity to butachlor, it may inhibit cell division by blocking protein synthesis, leading to the death of target weeds .

Propriétés

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-3-11-6-5-7-12(4-2)16(11)19-17(21)14-9-8-13(20(22)23)10-15(14)18/h5-10H,3-4H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWPUQABOMKFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)

![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)